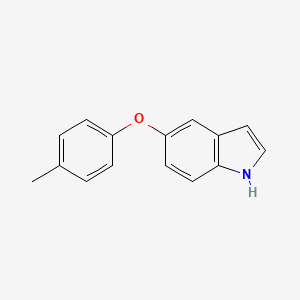

5-(4-methylphenoxy)-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

5-(4-methylphenoxy)-1H-indole |

InChI |

InChI=1S/C15H13NO/c1-11-2-4-13(5-3-11)17-14-6-7-15-12(10-14)8-9-16-15/h2-10,16H,1H3 |

InChI Key |

ZSOCQTZLGYVLKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of the 5 4 Methylphenoxy 1h Indole Scaffold

Established Synthetic Routes to the 5-(4-methylphenoxy)-1H-indole Core Structure

The construction of the this compound core relies on classical indole (B1671886) syntheses, which are adapted to incorporate the specific diaryl ether linkage. The most common strategies involve forming the indole ring from precursors already containing the 4-methylphenoxy group or, alternatively, introducing the phenoxy moiety onto a pre-formed indole ring.

Established methods for indole synthesis, such as the Fischer, Bischler, and Hemetsberger syntheses, are foundational and can be applied to produce methoxy-activated indoles, a class of compounds related to the target scaffold. chim.it For the specific synthesis of this compound, a key approach involves the Ullmann condensation. This reaction typically couples a 5-haloindole derivative (e.g., 5-bromo-1H-indole) with 4-methylphenol (p-cresol) in the presence of a copper catalyst and a base. Another viable route is the reaction of a 5-hydroxyindole (B134679) precursor with a 4-methylphenylboronic acid under Chan-Lam coupling conditions.

A multi-step synthesis might begin with the nitration of a suitably substituted phenoxy compound, followed by a series of reductions and cyclization reactions to form the indole ring. For instance, a common pathway could involve:

Etherification: Reaction of a hydroquinone (B1673460) derivative with a tolyl halide to form a (4-methylphenoxy)benzene intermediate.

Nitration: Introduction of a nitro group ortho to the activating phenoxy group.

Reductive Cyclization: Conversion of the nitro group to an amine, followed by cyclization with a suitable partner (e.g., a ketone or aldehyde) to construct the indole ring system, a strategy reminiscent of the Fischer indole synthesis.

These traditional methods, while effective, often require harsh reaction conditions and may result in moderate yields.

Development of Novel and Sustainable Synthetic Strategies for this compound

Recent research has focused on developing more efficient, versatile, and environmentally friendly methods for indole synthesis. These novel strategies often employ transition-metal catalysis and aim to improve atom economy, reduce waste, and allow for milder reaction conditions.

Palladium-catalyzed reactions have become a cornerstone of modern indole synthesis. organic-chemistry.orgnih.gov These methods can involve intramolecular C-H amination or cross-coupling reactions to form the indole core. organic-chemistry.orgchim.it For the synthesis of this compound, a palladium-catalyzed domino reaction could be envisioned, starting from a suitably substituted aniline (B41778) and an alkyne, which already contains the phenoxy ether linkage. nih.gov

Copper-catalyzed multicomponent reactions also offer an efficient one-pot approach to substituted indoles. organic-chemistry.org A potential strategy could involve the reaction of a (4-methylphenoxy)aniline derivative, an aldehyde, and a source of the C2-C3 fragment of the indole ring. Furthermore, the development of recyclable catalysts, such as magnetic nanocatalysts, is a key aspect of sustainable synthesis, offering easy separation and reuse, thereby minimizing waste. researchgate.netfrontiersin.org

Other modern approaches that could be adapted for the synthesis of this scaffold include:

Zn(OTf)₂–Catalyzed Cyclization: This method uses a zinc catalyst to activate the cyclization of anilines with propargyl alcohols, providing a direct route to the indole core. organic-chemistry.org

Electrochemical Synthesis: Metal-free electrochemical methods can achieve intramolecular C-H amination to form the indole ring from vinyl aniline precursors, offering a greener alternative to traditional oxidizing agents. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in traditional syntheses, such as the one-pot synthesis of indolyl imidazoles. growingscience.com

These advanced methodologies provide powerful tools for the efficient and sustainable production of the this compound scaffold.

Strategies for Derivatization and Functionalization of this compound Analogs

Once the this compound core is synthesized, it can be further modified to create a diverse library of analogs. The indole ring is electron-rich and amenable to electrophilic substitution, while the N-H proton can be readily substituted. Key functionalization sites include the N-1, C-2, C-3, and other positions on the benzene (B151609) ring.

N-1 Functionalization: The indole nitrogen can be alkylated, acylated, or arylated. smolecule.com For example, reaction with alkyl halides or epoxides in the presence of a base introduces an alkyl group at the N-1 position. This is a common strategy to prepare derivatives such as 1-[2-(4-methylphenoxy)ethyl]-1H-indole by reacting the parent indole with a suitable electrophile. chemdiv.com

C-3 Functionalization: The C-3 position is the most nucleophilic carbon in the indole ring and is a primary site for electrophilic attack.

Vilsmeier-Haack Reaction: Introduces a formyl group at C-3.

Mannich Reaction: Introduces an aminomethyl group.

Friedel-Crafts Acylation: Introduces an acyl group.

Thioacylation: As seen in the synthesis of 5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole, a carbothioyl group can be introduced at the C-3 position. chemdiv.com

C-2 Functionalization: While less reactive than C-3, the C-2 position can be functionalized, often through lithiation followed by reaction with an electrophile. Metal-catalyzed C-H activation is also a powerful tool for introducing substituents at C-2. nih.gov Carbonylative arylation using ruthenium catalysts is one such method. nih.gov

Functionalization via Hydrazone Linkage: Indole-2-carbohydrazide, formed from the corresponding carboxylic acid, can be reacted with various isatin (B1672199) derivatives to form indole-isatin conjugates linked by a carbohydrazide (B1668358) bridge, demonstrating a strategy for complex molecule synthesis. dovepress.com

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC), the N-H group is often derivatized to improve volatility and peak shape. gcms.cz Acylation with reagents like trifluoroacetic anhydride (B1165640) or silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common techniques. jfda-online.com

The following table lists examples of compound names that illustrate the derivatization potential of the indole and related phenoxy scaffolds.

| Compound Name | Key Functionalization |

| N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide | N-alkylation, C-5 and C-2 substitution, phenoxy acetamide (B32628) formation |

| 5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione | N-alkylation with a substituted phenoxyethyl group, C-3 methylidene substitution |

| 5-bromo-1-[2-(4-methylphenoxy)ethyl]-3-(morpholine-4-carbothioyl)-1H-indole | N-alkylation, C-5 bromination, C-3 thioacylation |

| 3,5-dihydro-5-(1H-indol-2-ylmethylene)-2-methyl-3-(4-(4-methylphenoxy)phenyl)-4H-imidazol-4-one | Complex derivatization involving imidazolone (B8795221) ring formation with the indole moiety |

| (E)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide | Complex derivatization of a related phenoxy-triazole scaffold |

| N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide | N-arylation, derivatization of a related methoxyphenoxyacetamide |

| 2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | Alkylation of the phenolic hydroxyl group, acetamide formation |

These examples highlight the versatility of the indole and phenoxy scaffolds in creating a wide array of complex molecules. smolecule.comchemdiv.comevitachem.comnih.govontosight.aimdpi.com

Stereochemical Considerations in the Synthesis of this compound and its Isomers

The parent compound, this compound, is achiral and does not have any stereocenters. Therefore, stereochemical considerations are not relevant to its direct synthesis. However, stereochemistry becomes a critical factor when synthesizing chiral derivatives or isomers of this scaffold.

Stereocenters can be introduced into the molecule through various derivatization strategies, such as:

Alkylation at C-3: If an alkylation reaction at the C-3 position with a prochiral electrophile results in a new stereocenter, a racemic mixture will be formed unless a chiral catalyst or auxiliary is used.

Substitution on a Side Chain: Introducing substituents on an alkyl chain at the N-1 or another position can create chiral centers. For example, the synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide involves a chiral center at the carbon atom connecting the indole ring, the piperazine (B1678402) ring, and the ethylacetamide chain. evitachem.com

Synthesis of Atropisomers: If bulky substituents are introduced at positions that restrict free rotation around a single bond (e.g., the bond connecting the indole and phenoxy rings, or a bond to a substituent at N-1), atropisomers may be formed. The synthesis of such molecules would require strategies to control the axial chirality.

The synthesis of enantiomerically pure or enriched chiral derivatives of this compound would necessitate the use of asymmetric synthesis techniques. These can include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor that already contains the desired stereocenter.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a subsequent diastereoselective reaction.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., a chiral transition metal complex or an organocatalyst) to catalyze a reaction enantioselectively.

While there is limited specific literature on the stereoselective synthesis of derivatives of this compound, the general principles of asymmetric synthesis are directly applicable and would be essential for the development of chiral analogs for applications in fields such as pharmacology, where stereoisomers can have vastly different biological activities.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 4 Methylphenoxy 1h Indole Research

High-Resolution Mass Spectrometry in Elucidating Reaction Mechanisms and Metabolite Identification of 5-(4-methylphenoxy)-1H-indole

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of molecules, which is crucial for elucidating reaction mechanisms and identifying metabolites. In the context of this compound, HRMS provides exact mass measurements, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. This capability is instrumental in tracking the transformation of reactants into products and identifying potential intermediates in synthetic pathways.

For instance, in the synthesis of this compound, HRMS can confirm the successful coupling of the indole (B1671886) and 4-methylphenoxy moieties by verifying the exact mass of the final product. Furthermore, when studying the metabolism of this compound in biological systems, HRMS can identify various metabolic products, such as hydroxylated or glucuronidated derivatives, by detecting their precise masses. This information is vital for understanding the biotransformation pathways of the molecule.

Table 1: Illustrative HRMS Data for this compound and a Potential Metabolite

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| This compound | C₁₅H₁₃NO | 223.0997 | 223.0995 |

| Hydroxylated Metabolite | C₁₅H₁₃NO₂ | 239.0946 | 239.0948 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Molecular Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed three-dimensional structure and dynamic behavior of molecules in solution. For this compound, ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms and the chemical environment of each nucleus.

The chemical shifts observed in the ¹H NMR spectrum can confirm the substitution pattern on both the indole and phenoxy rings. For example, the signals corresponding to the aromatic protons on the indole and 4-methylphenoxy groups will appear in distinct regions of the spectrum, and their coupling patterns can help to assign their specific positions. The presence of a singlet for the methyl group protons further confirms the structure.

¹³C NMR provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the this compound structure.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space interactions between protons, providing insights into the preferred conformation of the molecule in solution. These studies can reveal the relative orientation of the indole and phenoxy rings, which is crucial for understanding its molecular recognition properties. Furthermore, variable temperature NMR experiments can be used to investigate the molecular dynamics, such as the rotational barriers around the ether linkage.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 8.10 (br s, 1H) | N-H |

| 7.35 (d, 1H) | Indole H-4 |

| 7.20 (d, 1H) | Indole H-7 |

| 7.15 (d, 2H) | Phenoxy H-2', H-6' |

| 6.95 (d, 2H) | Phenoxy H-3', H-5' |

| 6.85 (dd, 1H) | Indole H-6 |

| 6.40 (t, 1H) | Indole H-3 |

| 2.30 (s, 3H) | Methyl H |

Note: The chemical shift values are illustrative and can vary slightly depending on the solvent and experimental conditions.

Advanced Vibrational (IR, Raman) and Electronic (UV-Vis, Fluorescence) Spectroscopy for Probing Electronic Transitions and Molecular Interactions of this compound

Vibrational and electronic spectroscopy provide valuable insights into the bonding, electronic structure, and intermolecular interactions of this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to specific functional groups. For instance, a sharp peak around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The C-O-C ether linkage will show characteristic stretching vibrations in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching and bending vibrations will also be prominent. Raman spectroscopy, being particularly sensitive to non-polar bonds, can provide complementary information, especially regarding the C-C vibrations within the aromatic rings.

UV-Vis and Fluorescence Spectroscopy: These methods investigate the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π-π* transitions within the indole and phenoxy aromatic systems. The position and intensity of these bands are sensitive to the molecular conformation and the solvent environment. Fluorescence spectroscopy can provide further information about the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the emission spectrum can be used to study its photophysical properties and potential interactions with other molecules.

Table 3: Typical Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR Spectroscopy | N-H Stretch | ~3400 | Indole N-H |

| Aromatic C-H Stretch | ~3100-3000 | C-H bonds on rings | |

| C-O-C Asymmetric Stretch | ~1240 | Ether linkage | |

| C-O-C Symmetric Stretch | ~1040 | Ether linkage | |

| UV-Vis Spectroscopy | π-π* Transition | ~220 | Phenoxy chromophore |

| π-π* Transition | ~270-290 | Indole chromophore | |

| Fluorescence Spectroscopy | Emission Maximum | Dependent on excitation λ | Excited state decay |

X-ray Crystallography and Single-Crystal Diffraction for Understanding Solid-State Interactions and Co-crystallization Behavior of this compound

X-ray crystallography, particularly single-crystal X-ray diffraction, provides the most definitive three-dimensional structure of a molecule in the solid state. For this compound, a successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular geometry.

Furthermore, X-ray crystallography is essential for studying the co-crystallization behavior of this compound with other molecules. By forming co-crystals, it is possible to modify the physicochemical properties of the compound, such as solubility and stability. Single-crystal diffraction of a co-crystal would reveal the specific intermolecular interactions between this compound and the co-former molecule, providing a rational basis for crystal engineering.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.23 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bond |

Note: This data is hypothetical and serves as an illustration of the type of information obtained from an X-ray crystallography experiment.

Computational Chemistry and in Silico Modeling of 5 4 Methylphenoxy 1h Indole

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 5-(4-methylphenoxy)-1H-indole

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure of molecules. scispace.com DFT calculations allow for the prediction of a molecule's geometry, energy levels of frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. scispace.comnih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. chemrj.orgscience.gov

For this compound, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites for electrophilic and nucleophilic attacks. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. bohrium.comresearchgate.net

Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω), can be calculated to quantify the molecule's reactivity profile. mdpi.com Furthermore, mapping the electrostatic potential (ESP) onto the molecule's electron density surface reveals the regions that are electron-rich (negative potential, prone to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack), which is invaluable for predicting non-covalent interactions like hydrogen bonding.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

| Electronegativity (χ) | 3.35 eV | Describes the tendency to attract electrons. |

| Chemical Hardness (η) | 2.45 eV | Measures resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.29 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are hypothetical examples based on typical DFT calculations for similar heterocyclic compounds and serve to illustrate the type of data generated.

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound in Solution and Binding Sites

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. semanticscholar.org For this compound, MD simulations can provide a detailed understanding of its conformational landscape, flexibility, and interactions with its environment, such as in an aqueous solution or within the binding site of a protein. nih.gov

An MD simulation begins with an initial structure of the molecule, often optimized by QM methods. The system is then solvated (e.g., placed in a box of water molecules) and subjected to a simulation run where Newton's equations of motion are solved for every atom over a period typically ranging from nanoseconds to microseconds. The resulting trajectory provides a time-resolved view of the molecule's behavior.

Analysis of the MD trajectory for this compound would reveal key information:

Conformational Flexibility: The ether linkage between the indole (B1671886) and phenoxy rings allows for rotational freedom. MD simulations can map the accessible torsional angles and identify the most stable, low-energy conformations of the molecule in solution. semanticscholar.org

Solvation and Hydrogen Bonding: The simulations can characterize the interactions between the molecule and surrounding water molecules, particularly the hydrogen bonding potential of the indole N-H group.

Binding Site Dynamics: When simulated within a protein's active site, MD can assess the stability of the binding pose predicted by molecular docking. f1000research.com It can reveal how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds), and the role of water molecules in mediating the binding. nih.govf1000research.com Root Mean Square Deviation (RMSD) plots are often used to evaluate the stability of the protein-ligand complex over the simulation time. semanticscholar.orgplos.org

Molecular Docking and Ligand-Protein Interaction Profiling of this compound with Predicted Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is instrumental in structure-based drug design for screening virtual libraries of compounds and for proposing the binding mode of a ligand to its biological target.

For this compound, the docking process involves placing the molecule into the active site of a target protein and using a scoring function to estimate its binding affinity. The result is a ranked list of binding poses, with the docking score indicating the predicted strength of the interaction. Lower binding energy values typically suggest a more favorable interaction. nih.gov

Following docking, a detailed analysis of the protein-ligand interaction profile is performed. mdpi.com This involves identifying the specific non-covalent interactions that stabilize the complex, such as:

Hydrogen Bonds: For example, the indole N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The aromatic indole and methylphenoxy rings can form hydrophobic contacts with nonpolar residues in the binding pocket.

Pi-Stacking and Pi-Cation Interactions: The aromatic systems can interact with aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan.

Based on the activities of structurally related indole compounds, potential targets for this compound could include kinases, cyclooxygenases (COX), or lipoxygenases (ALOX). nih.gov

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| ALOX15 | 1LOX | -9.2 | Phe178, Ile415, Leu418 (Hydrophobic); Gln548 (H-Bond) |

| COX-2 | 5KIR | -8.7 | Val349, Leu352, Tyr385, Trp387 (Hydrophobic/Pi-Stacking) |

| c-Met Kinase | 3DKC | -7.9 | Met1160, Ala1221 (Hydrophobic); Met1211 (H-Bond) |

Note: This table presents hypothetical docking results to illustrate the output of such a study. The target selection is based on the known pharmacology of related indole structures.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Mechanistic Understanding of this compound

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Predicting these properties early in the drug discovery process using computational models can significantly reduce the rate of late-stage failures. pensoft.net Various in silico tools and models, often based on a compound's physicochemical properties, are available to predict its ADME profile.

For this compound, a standard ADME profile would be predicted as follows:

Absorption: Oral bioavailability is often estimated using models like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Properties like human intestinal absorption (HIA) and Caco-2 cell permeability are also predicted. nih.gov

Distribution: Key predicted parameters include the volume of distribution (Vd), plasma protein binding (PPB), and blood-brain barrier (BBB) penetration. High PPB can limit the amount of free drug available to act on its target.

Metabolism: Predictions focus on the compound's interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes, which could lead to drug-drug interactions. acs.org

Excretion: While less commonly predicted with high accuracy, models may provide an indication of the likely route of clearance.

Toxicity: In silico models can also flag potential toxicities, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition). nih.gov

| ADME Parameter | Predicted Property | Interpretation |

| Molecular Weight | 237.29 g/mol | Compliant with Lipinski's rules (<500). |

| logP (Lipophilicity) | 4.1 | Indicates good lipid solubility for membrane permeation. |

| H-Bond Donors | 1 | Compliant with Lipinski's rules (<5). |

| H-Bond Acceptors | 1 (ether oxygen) | Compliant with Lipinski's rules (<10). |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| BBB Penetration | Likely | Moderate lipophilicity and MW suggest potential CNS exposure. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug interactions involving this enzyme. pensoft.net |

| hERG Inhibition | Low risk | Predicted to have a low potential for cardiotoxicity. |

Note: The data presented are typical predictions from standard ADME software and serve as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govplos.org These models are essential for optimizing lead compounds by predicting the activity of novel, unsynthesized analogs. nih.gov

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) is required. For each compound in the series, a set of numerical descriptors is calculated. These descriptors can be:

1D/2D Descriptors: Molecular weight, atom counts, topological indices.

3D Descriptors: Steric parameters (e.g., molecular volume) and conformational properties.

Physicochemical Descriptors: logP, polar surface area (PSA).

Quantum Mechanical Descriptors: HOMO/LUMO energies, dipole moment. chemrj.org

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the activity. researchgate.net

A hypothetical QSAR equation for a series of indole analogs might look like this: log(1/IC₅₀) = 0.45 * logP - 0.12 * PSA + 0.87 * (Dipole_Z) + 2.15

This equation would imply that activity increases with higher lipophilicity (logP) and a larger dipole moment component along the Z-axis, but decreases with a larger polar surface area. Such a model, once validated, could be used to predict the potency of new analogs of this compound where, for instance, the substitution pattern on the phenoxy ring is varied. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted activity.

Molecular and Cellular Mechanisms of Action of 5 4 Methylphenoxy 1h Indole

Identification and Characterization of Specific Molecular Targets and Receptors Interacting with 5-(4-methylphenoxy)-1H-indole

The biological effects of this compound and related compounds are predicated on their ability to bind to specific molecular targets, thereby initiating a cascade of cellular events. Research into the broader class of indole (B1671886) derivatives has identified several key protein families as potential targets.

One of the prominent targets identified for structurally similar indole compounds is the enzyme Arachidonate 15-Lipoxygenase (ALOX15) . Substituted 5-(4-methoxyphenyl)-1H-indoles have been shown to act as substrate-specific inhibitors of ALOX15. mdpi.comnih.gov These inhibitors are thought to bind within the substrate-binding pocket of one monomer of the dimeric enzyme, leading to allosteric inhibition. nih.gov The interaction is influenced by structural features, such as the methoxy (B1213986) group in analogs, which can affect binding affinity and the degree of allosteric communication between the enzyme's monomers. mdpi.com

Beyond ALOX15, the indole scaffold is recognized for its versatility in targeting a wide array of proteins. mdpi.comresearchgate.net Depending on the substitutions, indole derivatives have been found to interact with:

Tubulin : Some indole derivatives inhibit tubulin polymerization, disrupting microtubule dynamics, which is a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. mdpi.comoncotarget.com

Protein Kinases : This class of enzymes is a frequent target. Indoles have been shown to inhibit cyclin-dependent kinases (CDKs), tyrosine kinases (TrKs), and casein kinase 2 (CK2). mdpi.com The WNT signaling pathway, often deregulated in cancer, has also been a target for small-molecule inhibitors, with screens identifying compounds that modulate this pathway, sometimes without prior knowledge of the specific biochemical target. icr.ac.uk

Apoptosis-Regulating Proteins : The anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1 and Bcl-2 itself, are critical targets. Potent Mcl-1 inhibitors have been developed from tricyclic indole carboxylic acid fragments, which bind to the BH3-peptide binding cleft of the protein. nih.gov

Androgen Receptor (AR) : In the context of prostate cancer, the allosteric site of the AR binding function 3 (BF3) has been identified as a target for 1H-indole-2-carboxamides, offering a strategy to overcome resistance to conventional antiandrogens. researchgate.net

Serotonin (B10506) Receptors : The indole structure is a classic pharmacophore for serotonin (5-HT) receptor ligands. Various indole derivatives have been designed and synthesized to target specific subtypes, such as the 5-HT6 receptor, for potential applications in treating central nervous system disorders. researchgate.net

The specific binding profile of this compound itself requires further detailed investigation, but the activities of its analogs suggest that its molecular interactions are likely complex and may involve multiple targets.

Elucidation of Signaling Pathways Modulated by this compound in Cell-Based Assays

The interaction of this compound and its analogs with their molecular targets triggers the modulation of various intracellular signaling pathways. Cell-based assays are crucial tools for dissecting these complex networks. numberanalytics.com

Studies on related indole derivatives consistently point to the modulation of key cancer-related signaling pathways:

MAPK (Mitogen-Activated Protein Kinase) Pathway : This is one of the most frequently implicated pathways.

ERK (Extracellular signal-Regulated Kinase) : Inhibition of the ERK signaling pathway has been observed with certain mdpi.comcore.ac.ukevitachem.comtriazolo[1,5-a]pyrimidine indole derivatives, leading to decreased phosphorylation of c-Raf, MEK1/2, and ERK1/2. nih.gov Another compound, LY-290181, was also found to suppress the phosphorylation of ERK. bmbreports.org

JNK (c-Jun N-terminal Kinase) : The JNK pathway is often activated in response to cellular stress. The indole hydrazide derivative IHZ-1 was shown to induce apoptosis and autophagy through the activation of the ROS/JNK pathway. frontiersin.org LY-290181 also inhibited JNK phosphorylation. bmbreports.org

p38 MAPK : Some indole-based tambjamine analogs have been found to induce apoptotic cell death in lung cancer cells through the activation of the p38 MAPK pathway. core.ac.uk

PI3K/Akt/mTOR Pathway : This is a central pathway regulating cell growth, proliferation, and survival. Many indole derivatives exert their anticancer effects by inhibiting this pathway. researchgate.net The compound IHZ-1, for instance, inhibits the kinase activity of mTORC1. frontiersin.org Flavonoids structurally related to components of some natural products have also been shown to induce apoptosis through the PI3K/Akt/mTOR pathway. mdpi.com

Apoptosis Signaling : Indole derivatives frequently modulate pathways governing programmed cell death. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and survivin and the activation of caspases. core.ac.uk For example, treatment of lung adenocarcinoma cells with indole-based compounds led to the proteolytic activation of both initiator pro-caspase-9 and executioner pro-caspase-3. core.ac.uk

Twist1 Regulation : The compound LY-290181 has been shown to inhibit breast cancer cell migration and invasion by down-regulating the transcription factor Twist1 at the protein level, an effect mediated by the inhibition of the ERK and JNK signaling pathways. bmbreports.org

The table below summarizes key proteins within these pathways that are modulated by various indole derivatives, as demonstrated in cell-based assays.

| Pathway | Modulated Protein | Effect of Indole Derivative | Cell Type | Citation |

| MAPK | p38 | Activation/Phosphorylation | Lung Adenocarcinoma (A549) | core.ac.uk |

| MAPK | ERK1/2 | Decreased Phosphorylation | Gastric Cancer (MGC-803) | nih.gov |

| MAPK | JNK | Activation/Phosphorylation | Hepatocellular Carcinoma | frontiersin.org |

| PI3K/Akt | Akt | Decreased Phosphorylation | Gastric Cancer (MGC-803) | nih.gov |

| Apoptosis | Caspase-3 | Activation (Proteolysis) | Lung Adenocarcinoma (A549) | core.ac.uk |

| Apoptosis | Caspase-9 | Activation (Proteolysis) | Lung Adenocarcinoma (A549) | core.ac.uk |

| Apoptosis | Bcl-2 | Decreased Expression | Lung Adenocarcinoma (A549) | core.ac.uk |

| EMT | Twist1 | Decreased Expression | Breast Cancer (MDA-MB-231) | bmbreports.org |

These findings suggest that this compound likely modulates a similar spectrum of signaling cascades, although specific pathway analysis is required for confirmation.

Enzymatic Inhibition/Activation Kinetics and Substrate Specificity Studies of this compound

Quantitative analysis of enzyme kinetics is fundamental to understanding the potency and mechanism of a compound. For indole derivatives, a key area of study has been their interaction with lipoxygenase enzymes.

Specifically, substituted 5-(4-methoxyphenyl)-1H-indoles have been characterized as substrate-selective inhibitors of rabbit ALOX15. mdpi.comnih.gov These studies revealed that the inhibitory potency of these compounds depends significantly on the fatty acid substrate being used by the enzyme. For instance, a high degree of substrate selectivity against linoleic acid (LA) compared to arachidonic acid (AA) was observed for several indole and imidazole (B134444) derivatives. nih.gov

The effectiveness of these inhibitors is quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents data for related indole and imidazole-based inhibitors of ALOX15.

| Compound | Substrate | IC50 (µM) | IC50(LA)/IC50(AA) Ratio | Citation |

| Compound 1 (Indole-based) | Linoleic Acid (LA) | 0.4 ± 0.1 | 0.010 | nih.gov |

| Arachidonic Acid (AA) | 40.0 ± 5.0 | nih.gov | ||

| Compound 2 (Imidazole-based) | Linoleic Acid (LA) | 1.0 ± 0.2 | 0.032 | nih.gov |

| Arachidonic Acid (AA) | 31.0 ± 3.0 | nih.gov | ||

| Compound 3 (Benzimidazole-based) | Linoleic Acid (LA) | 1.2 ± 0.1 | 0.025 | nih.gov |

| Arachidonic Acid (AA) | 48.0 ± 4.0 | nih.gov |

Data adapted from studies on pure recombinant rabbit ALOX15.

This substrate-specific inhibition is attributed to an allosteric mechanism, where the inhibitor binds to the substrate-binding pocket in one part of the dimeric enzyme, influencing the catalytic activity at the other site. mdpi.comnih.gov Such specificity is of significant interest as it may allow for the targeted modulation of specific metabolic pathways, distinguishing between the roles of metabolites derived from different polyunsaturated fatty acids. nih.gov

Other indole derivatives have been found to inhibit different classes of enzymes, including protein kinases and topoisomerases, with varying potencies. mdpi.com For example, some glycosylated 2-phenyl-indoles showed strong inhibition against topoisomerase I/II at concentrations of 100 μM. researchgate.net Further kinetic studies on this compound are necessary to determine its specific enzymatic inhibition profile and potency.

Genomic and Proteomic Profiling in Response to this compound Exposure

To obtain a comprehensive view of the cellular response to a compound, untargeted, large-scale analyses like genomics and proteomics are employed. These techniques allow for the global measurement of changes in gene expression (transcriptomics) and protein levels (proteomics) following exposure to a substance. nih.govmdpi.com

While specific genomic or proteomic data for this compound are not extensively documented, studies on related indole derivatives provide a framework for the expected cellular responses. Gene expression profiling of cells treated with indole-based compounds has revealed significant changes in genes associated with several key cellular processes. core.ac.uk

Apoptosis : Dysregulation of genes such as BCL2 and BIRC5 (survivin) is a common finding, suggesting the induction of the apoptotic pathway. core.ac.uk

Cell Cycle : Genes controlling cell cycle progression are often affected, leading to cell cycle arrest. mdpi.com

Growth Factors and Receptors : Changes in the expression of genes for growth factors and their receptors are frequently observed. core.ac.uk

Protein Kinases and Topoisomerases : The expression levels of various protein kinases and topoisomerases can be altered, consistent with their identification as direct targets for some indole derivatives. mdpi.comcore.ac.uk

For example, a transcriptome analysis of sugarcane treated with indole-3-butyric acid identified numerous differentially expressed genes involved in plant hormone signal transduction and metabolic processes. frontiersin.org In cancer research, proteomic profiling of melanoma has helped identify distinct molecular subtypes and biomarkers related to the tumor microenvironment and patient outcomes. mdpi.com

A typical workflow for such an investigation involves treating cell lines with the compound of interest, followed by the isolation of RNA or protein. The RNA can be analyzed using techniques like RNA-sequencing (RNA-seq) or microarrays to generate a transcriptome profile. nih.gov Proteins can be quantified using mass spectrometry-based proteomics to understand changes in protein abundance and post-translational modifications, such as phosphorylation. mdpi.com Integrating these datasets can reveal the regulatory mechanisms and pathways most significantly affected by the compound. nih.gov Such studies would be invaluable for fully elucidating the molecular action of this compound.

Investigation of Autophagy and Apoptosis Modulation by this compound at a Mechanistic Level

Apoptosis (programmed cell death type I) and autophagy (programmed cell death type II) are fundamental cellular processes that are intricately linked and often modulated by anticancer compounds. nih.gov Indole derivatives have been shown to influence both pathways, often in a complex, context-dependent manner. mdpi.comfrontiersin.org

Apoptosis Induction: A primary mechanism of action for many cytotoxic indole derivatives is the induction of apoptosis. mdpi.com Mechanistically, this is often achieved through:

The Intrinsic (Mitochondrial) Pathway : This involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c. This process is tightly regulated by the Bcl-2 family of proteins. Indole compounds can shift the balance by downregulating anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and/or upregulating pro-apoptotic proteins (e.g., Bax, PUMA). core.ac.uknih.gov The release of cytochrome c leads to the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspase-3. core.ac.ukiiarjournals.org

Caspase Activation : The activation of the caspase cascade is a hallmark of apoptosis. Studies on indole-based compounds have demonstrated the proteolytic cleavage and activation of caspases-9 and -3. core.ac.uk The use of pan-caspase inhibitors like Z-VAD-FMK has been shown to reverse the cytotoxic effects of these compounds, confirming that the induced cell death is caspase-dependent. core.ac.uk

Autophagy Modulation: Autophagy is a cellular recycling process that can promote cell survival under stress but can also lead to cell death. The role of autophagy in response to cancer therapy is complex, acting as a "double-edged sword". frontiersin.org

Induction of Autophagic Cell Death : Some compounds can induce cell death through autophagy. The indole hydrazide compound IHZ-1 was found to enhance autophagy in hepatocellular carcinoma cells. frontiersin.org

Inhibition of Autophagic Flux : In other contexts, the anticancer effect is achieved by inhibiting autophagy. A blockage in the autophagic flux, marked by the accumulation of proteins like LC3-II and p62, can sensitize cancer cells to apoptosis. frontiersin.org This connection is highlighted by the finding that inhibiting autophagy can relieve the turnover of the transcription factor FOXO3a, allowing it to accumulate and transcribe pro-apoptotic genes like PUMA, thereby switching the cellular response from growth arrest to apoptosis. nih.gov

The interplay between these two pathways is often mediated by common upstream signaling events, such as the generation of Reactive Oxygen Species (ROS) and the activation of the JNK signaling pathway. frontiersin.org For example, IHZ-1-induced ROS generation was found to be responsible for activating JNK, which in turn mediated both apoptosis and autophagy. frontiersin.org This suggests that the ultimate fate of the cell—survival or death—depends on the balance and crosstalk between these interconnected pathways. nih.gov

Cellular Uptake, Localization, and Intracellular Dynamics of this compound

The efficacy of any biologically active compound is contingent upon its ability to reach its intracellular target(s). This involves crossing the cell membrane and potentially localizing to specific subcellular compartments. The study of cellular uptake, distribution, and dynamics provides insight into a compound's bioavailability and mechanism of action.

For small molecules like this compound, cellular uptake is often governed by their physicochemical properties, particularly lipophilicity. The indole and phenoxy moieties suggest a relatively lipophilic character, which would facilitate passive diffusion across the plasma membrane. nih.gov

Methods to study these dynamics include:

Fluorescence Microscopy : If the compound is intrinsically fluorescent or can be tagged with a fluorophore without compromising its activity, its localization within the cell (e.g., nucleus, mitochondria, cytoplasm) can be visualized directly.

Biochemical Fractionation : This involves separating the cell into its major organelles and compartments (e.g., nuclear, cytosolic, mitochondrial fractions) and then quantifying the amount of the compound in each fraction using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Cell-Based Assays : The functional consequences of the compound's action can provide indirect evidence of its location. For example, inhibition of mitochondrial respiration would imply localization to the mitochondria, while interference with DNA replication or transcription would suggest a nuclear presence. nih.gov

While specific studies on the cellular uptake and localization of this compound are limited, research on analogous compounds provides some clues. For instance, indole derivatives designed to inhibit Mcl-1 must localize to the outer mitochondrial membrane where Mcl-1 resides. nih.gov Similarly, compounds that inhibit tubulin polymerization must enter the cytoplasm to interact with the microtubule network. mdpi.com The investigation of these properties is a critical step in the preclinical development of any potential therapeutic agent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 4 Methylphenoxy 1h Indole Derivatives

Rational Design and Synthesis of 5-(4-methylphenoxy)-1H-indole Analog Libraries for SAR/SPR Exploration

The rational design of this compound analogs often begins with a lead compound identified through screening or from existing knowledge of a biological target. nih.gov The synthesis of analog libraries is then pursued to systematically explore the chemical space around the lead scaffold. This involves the strategic modification of different parts of the molecule, including the indole (B1671886) core, the phenoxy group, and the linker between them.

Synthetic strategies are developed to be efficient and versatile, allowing for the generation of a diverse set of analogs. For instance, various substituted indoles can be prepared and coupled with different phenol (B47542) derivatives to create a library of compounds. d-nb.info Common synthetic routes may involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The goal is to produce a collection of molecules with varied electronic and steric properties to thoroughly probe the SAR and SPR. d-nb.infopitt.edu

For example, a library might be designed to explore the effects of substituents on the phenyl ring of the phenoxy group, such as altering the position and nature of the methyl group in the parent compound. Another dimension of the library could involve substitutions on the indole ring, for example, at the N-1, C-2, or C-3 positions. jetir.org The resulting analogs are then subjected to biological testing to determine how these structural changes affect their activity.

Identification of Key Pharmacophoric Features and Structural Motifs Critical for Activity in this compound Derivatives

Through the analysis of SAR data from analog libraries, key pharmacophoric features essential for biological activity can be identified. A pharmacophore is the three-dimensional arrangement of functional groups necessary for a molecule to interact with a specific biological target. For this compound derivatives, the indole nucleus itself is often a critical structural motif, serving as a scaffold for the attachment of other important groups. chim.itnih.gov

Studies have shown that the relative orientation of the indole and phenoxy rings, as well as the nature of the ether linkage, can be crucial for activity. mdpi.com The 4-methyl group on the phenoxy ring may also play a significant role, potentially fitting into a hydrophobic pocket of the target protein. nih.gov

Key pharmacophoric elements may include:

A hydrogen bond donor/acceptor: The N-H group of the indole ring can act as a hydrogen bond donor.

Aromatic/hydrophobic regions: Both the indole and phenoxy rings provide hydrophobic surfaces that can engage in van der Waals interactions with the target.

Specific substituent patterns: The presence and position of substituents on either ring system can be critical for optimizing interactions and achieving selectivity.

Computational modeling and molecular docking studies are often employed to visualize how these derivatives might bind to their biological targets, helping to rationalize the observed SAR and refine the pharmacophore model. mdpi.comnih.gov

Impact of Substituent Modifications on Molecular Target Selectivity and Potency of this compound Analogs

The systematic modification of substituents on the this compound scaffold can have a profound impact on both the potency and selectivity of the analogs. Even small changes, such as moving a methyl group from the para to the meta or ortho position on the phenoxy ring, can lead to significant differences in biological activity.

For instance, introducing electron-withdrawing or electron-donating groups onto the indole or phenoxy rings can alter the electronic properties of the molecule, which in turn can affect its binding affinity for the target. rsc.org Similarly, varying the size and shape of substituents can influence how well the molecule fits into the binding site of the target protein, thereby affecting its potency.

The following table summarizes the effects of hypothetical substituent modifications on the potency of this compound analogs:

| Compound | Modification | Potency (IC50) | Rationale |

| Parent | This compound | 100 nM | Baseline activity. |

| Analog 1 | 5-(3-methylphenoxy)-1H-indole | 500 nM | Shifting the methyl group to the meta position decreases potency, suggesting a specific hydrophobic pocket for the 4-methyl group. |

| Analog 2 | 5-(4-chlorophenoxy)-1H-indole | 50 nM | Replacing the methyl group with a chloro group at the 4-position enhances potency, possibly due to favorable electronic interactions or a better fit in the binding pocket. |

| Analog 3 | 1-Methyl-5-(4-methylphenoxy)-1H-indole | 200 nM | Methylation of the indole nitrogen reduces potency, indicating the importance of the N-H group for hydrogen bonding. |

| Analog 4 | 2-Methyl-5-(4-methylphenoxy)-1H-indole | 80 nM | Introduction of a methyl group at the C-2 position of the indole ring improves potency, suggesting additional favorable hydrophobic interactions. |

Correlation of Structural Variations with Physicochemical Properties Relevant to Biological Interactions of this compound

For example, the addition of polar functional groups, such as hydroxyl or carboxyl groups, can increase the water solubility of an analog, which may be beneficial for its absorption and distribution in the body. researchgate.netnih.gov Conversely, increasing the number of hydrophobic groups, such as alkyl chains, can increase the lipophilicity of a compound, which may enhance its ability to cross cell membranes but could also lead to increased metabolic breakdown.

The following table illustrates the potential impact of structural variations on the physicochemical properties of this compound analogs:

| Compound | Structural Variation | LogP (Lipophilicity) | Aqueous Solubility | Metabolic Stability |

| Parent | This compound | 3.5 | Low | Moderate |

| Analog 5 | Introduction of a hydroxyl group on the phenoxy ring | 3.0 | Moderate | Moderate |

| Analog 6 | Addition of a second methyl group to the indole ring | 4.0 | Low | Low |

| Analog 7 | Replacement of the phenoxy group with a pyridinoxy group | 3.2 | Moderate | High |

By carefully balancing the structural features that contribute to both biological activity and favorable physicochemical properties, medicinal chemists can design and develop this compound derivatives with improved therapeutic potential. rsc.orgresearchgate.netnih.gov

Preclinical Mechanistic Pharmacological Aspects of 5 4 Methylphenoxy 1h Indole

In Vitro Metabolic Pathways and Enzyme Systems Involved in 5-(4-methylphenoxy)-1H-indole Biotransformation

The biotransformation of indole (B1671886) derivatives is a complex process primarily occurring in the liver, involving a variety of metabolic enzymes. dundee.ac.uk For this compound, the metabolic pathways are predicted to involve several key enzymatic reactions, drawing parallels from the metabolism of other indole-containing compounds. The indole ring itself is susceptible to oxidation, and the presence of the phenoxy group introduces additional sites for metabolic modification.

The primary enzyme system responsible for the metabolism of many xenobiotics, including indole derivatives, is the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govresearchgate.net In vitro studies with human liver microsomes (HLM) are a standard method to investigate these pathways. admescope.com The metabolism of the parent indole structure can be initiated by hydroxylation at various positions on the indole ring, often followed by conjugation reactions. researchgate.netfrontiersin.org For instance, indole is metabolized by CYP2E1 to indoxyl, which is then sulfated to form indoxyl sulfate. nih.govresearchgate.net

The biotransformation of this compound is likely to proceed through the following pathways:

Hydroxylation: The indole ring and the methyl-substituted phenyl ring are potential sites for hydroxylation. CYP enzymes can catalyze the addition of hydroxyl groups, increasing the polarity of the molecule and facilitating its excretion.

O-dealkylation: Cleavage of the ether linkage between the indole and the phenoxy group is another possible metabolic route, which would yield 5-hydroxy-1H-indole and p-cresol (B1678582) as primary metabolites.

Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate, a common phase II metabolic pathway that significantly increases water solubility and aids in elimination. femaflavor.org

The specific CYP isozymes involved in the metabolism of this compound have not been explicitly identified in the reviewed literature. However, based on the metabolism of similar structures, CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are often implicated in the metabolism of indole-containing compounds. frontiersin.org

Table 1: Predicted In Vitro Metabolic Pathways for this compound

| Metabolic Pathway | Predicted Metabolite(s) | Enzymatic System |

|---|---|---|

| Hydroxylation | Hydroxylated indole ring derivatives, Hydroxylated phenoxy ring derivatives | Cytochrome P450 (CYP) enzymes |

| O-Dealkylation | 5-hydroxy-1H-indole, p-cresol | Cytochrome P450 (CYP) enzymes |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) |

Permeability and Transport Mechanisms of this compound Across Biological Barriers

The ability of a compound to cross biological barriers, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system effects, is a critical determinant of its pharmacological activity. nih.gov The permeability of this compound is influenced by its physicochemical properties, including lipophilicity, molecular size, and charge. nih.gov

In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 cells are commonly used to predict in vivo permeability. researchgate.net For indole derivatives, which can range in lipophilicity, permeability can vary significantly. dundee.ac.uk Compounds with high lipophilicity generally exhibit good passive diffusion across cell membranes.

The transport of molecules across biological barriers can occur via passive diffusion or be mediated by transporter proteins. nih.gov Efflux transporters, such as P-glycoprotein (P-gp), can actively pump substrates out of cells, limiting their absorption and distribution. frontiersin.org For some thymol-derived phenoxy acetamide (B32628) derivatives, it was noted that none were substrates for P-glycoprotein, suggesting that similar phenoxy-containing compounds might also evade this efflux mechanism. frontiersin.org

While specific permeability data for this compound is not available in the provided sources, its structural features suggest it is likely a moderately lipophilic compound, which would favor passive diffusion across biological membranes.

Table 2: Predicted Permeability and Transport Characteristics of this compound

| Parameter | Predicted Characteristic | Rationale |

|---|---|---|

| Permeability | Moderate to High | The presence of the phenoxy and indole moieties suggests a lipophilic character, which generally correlates with higher passive permeability. |

| Primary Transport Mechanism | Passive Diffusion | Based on its likely lipophilicity, the compound is expected to cross biological membranes down its concentration gradient. nih.gov |

| Interaction with P-glycoprotein (P-gp) | Unlikely to be a substrate | Based on findings for other phenoxy-containing compounds, it may not be subject to significant P-gp mediated efflux. frontiersin.org |

Plasma Protein Binding and Distribution Characteristics of this compound in Preclinical Models

Plasma protein binding (PPB) is a key pharmacokinetic parameter that influences the distribution and availability of a drug at its target site. nih.govbioivt.com Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. wikipedia.org The extent of PPB is typically determined using in vitro methods such as equilibrium dialysis or ultrafiltration. bioivt.commdpi.com

Indole derivatives, particularly those with lipophilic characteristics, often exhibit high plasma protein binding. dundee.ac.uk For example, a study on synthetic cannabinoid receptor agonists, which are indole-based, showed that all tested compounds were highly protein bound, with values ranging from 88.9% to 99.5%. dundee.ac.uk The primary binding proteins in plasma are albumin and α1-acid glycoprotein. wikipedia.org

The distribution of a drug into various tissues is influenced by its plasma protein binding, lipophilicity, and affinity for tissue components. bioivt.com A high degree of plasma protein binding can limit the volume of distribution, as the drug is retained within the bloodstream. wikipedia.org Conversely, high lipophilicity can promote distribution into fatty tissues, where the compound may accumulate.

For this compound, it is anticipated to have a high degree of plasma protein binding due to its structural features. This would in turn affect its distribution profile in preclinical models. Species differences in plasma protein binding can exist, which is an important consideration when extrapolating preclinical data to humans. rsc.org

Table 3: Predicted Plasma Protein Binding and Distribution of this compound

| Parameter | Predicted Characteristic | Implication |

|---|---|---|

| Plasma Protein Binding (PPB) | High (>90%) | The unbound fraction, which is responsible for pharmacological activity, will be low. wikipedia.org |

| Major Binding Proteins | Albumin, α1-acid glycoprotein | The concentration of these proteins can influence the free fraction of the compound. wikipedia.org |

| Volume of Distribution (Vd) | Moderate | High plasma protein binding may limit extensive distribution into tissues. |

| Tissue Accumulation | Possible in lipid-rich tissues | The lipophilic nature of the molecule may lead to accumulation in adipose tissue. dundee.ac.uk |

Identification of Excretion Pathways and Routes for this compound Metabolites

The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys into urine and through the liver into bile and feces. The route and rate of excretion are dependent on the physicochemical properties of the metabolites, such as their polarity and molecular weight.

Metabolites of indole, such as indoxyl sulfate, are known to be excreted renally. researchgate.netbevital.no This process often involves active transport by renal tubular transporters like organic anion transporters (OAT1/3). researchgate.net Given that the metabolism of this compound is expected to produce more polar, hydroxylated, and conjugated metabolites, renal excretion is likely a significant pathway for their elimination.

Biliary excretion is another important route for the elimination of drug metabolites, particularly for larger and more polar conjugates. These metabolites are transported from hepatocytes into the bile and then eliminated in the feces.

While direct studies on the excretion of this compound are not available, the general principles of drug metabolism and excretion suggest that its metabolites will be cleared from the body through a combination of renal and biliary pathways.

Table 4: Predicted Excretion Pathways for this compound Metabolites

| Excretion Route | Type of Metabolite | Transport Mechanisms |

|---|---|---|

| Renal (Urine) | Polar, water-soluble metabolites (e.g., hydroxylated and conjugated forms) | Glomerular filtration and active tubular secretion (e.g., via OATs). researchgate.net |

| Biliary (Feces) | Larger glucuronide conjugates | Active transport into bile by transporters such as MRP2. |

Pharmacodynamic Biomarkers and Cellular Responses to this compound in Preclinical In Vitro and Ex Vivo Systems

Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a biological response to a drug. atlasantibodies.com They are crucial in preclinical studies for confirming target engagement and understanding the mechanism of action. icr.ac.uk The identification of relevant PD biomarkers for this compound would depend on its specific molecular target and pharmacological activity.

In the absence of a defined target for this compound, potential cellular responses can be inferred from studies on structurally related indole derivatives. Indole-based compounds have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijpsr.comresearchgate.net

For example, if this compound were to act as an anticancer agent, relevant in vitro and ex vivo studies would assess its effects on cell proliferation, apoptosis, and cell cycle progression in cancer cell lines. nih.gov PD biomarkers in this context could include changes in the expression or phosphorylation status of proteins involved in these pathways, such as p53, caspases, or cell cycle kinases. nih.gov

If the compound has anti-inflammatory properties, cellular responses in systems like lipopolysaccharide (LPS)-stimulated macrophages could be evaluated. ijpsr.com Biomarkers would include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or modulation of signaling pathways like NF-κB.

Table 5: Potential Pharmacodynamic Biomarkers and Cellular Responses for this compound (Hypothetical)

| Potential Therapeutic Area | In Vitro/Ex Vivo System | Potential Cellular Response | Potential PD Biomarker(s) |

|---|---|---|---|

| Anticancer | Human cancer cell lines | Inhibition of cell growth, induction of apoptosis | Decreased Ki-67 expression, increased cleaved caspase-3 levels. nih.gov |

| Anti-inflammatory | LPS-stimulated macrophages | Reduction of pro-inflammatory mediators | Decreased TNF-α and IL-6 secretion. ijpsr.com |

| Neuroprotection | Primary neuronal cultures | Protection against neurotoxin-induced cell death | Increased cell viability, reduced markers of oxidative stress. |

Advanced Research Applications and Future Directions for 5 4 Methylphenoxy 1h Indole As a Chemical Probe

Utilization of 5-(4-methylphenoxy)-1H-indole as a Chemical Probe for Dissecting Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or pathways, with high specificity. While specific applications of this compound as a chemical probe are still an emerging area of research, its structural components suggest significant potential. The indole (B1671886) nucleus is a key feature in many bioactive molecules, and the phenoxy ether linkage is present in various pharmacologically active compounds. rsc.org

The utility of a molecule like this compound as a chemical probe could be realized in several ways:

Target Identification: If the compound exhibits a specific biological effect, it can be modified with reporter tags (e.g., biotin or a fluorophore) or photo-affinity labels. These modified probes can then be used in complex biological mixtures (like cell lysates) to identify its direct molecular targets through techniques such as affinity chromatography followed by mass spectrometry.

Enzyme and Receptor Profiling: The compound could be used to probe the active sites of enzymes or the binding pockets of receptors that recognize indole or phenoxy ether structures. Its binding affinity and specificity can provide valuable information about the structural requirements for ligand recognition, aiding in the mapping of protein-ligand interaction landscapes.

Fluorescent Probing: By incorporating or modifying the scaffold to have fluorogenic properties, derivatives of this compound could be developed into fluorescent probes. Such probes are invaluable for visualizing biological processes in real-time within living cells using advanced microscopy techniques, allowing for the study of target localization and dynamics.

Strategies for Hit-to-Lead Optimization and Novel Compound Discovery Based on the this compound Scaffold

The process of converting an initial "hit" compound, identified from a screening campaign, into a viable "lead" compound for drug development is known as hit-to-lead (H2L) optimization. axxam.comuniversiteitleiden.nl This critical phase focuses on improving the potency, selectivity, and pharmacokinetic properties of the initial hit. Treating this compound as a hypothetical hit, a systematic H2L strategy would be employed to explore its therapeutic potential.

Key optimization strategies would include:

Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of the molecule at various positions to understand how structural changes affect its biological activity. For the this compound scaffold, this would entail synthesizing analogues with substitutions on the indole ring, the indole nitrogen, and the phenoxy ring.

Improvement of Physicochemical and ADME Properties: A major focus of H2L is to enhance the "drug-likeness" of the compound. This involves optimizing properties such as aqueous solubility, lipophilicity (logP), metabolic stability, and cell permeability to ensure the compound can be absorbed, distributed to its target, and persist long enough to exert its effect. axxam.com

Scaffold Hopping and Bioisosteric Replacement: To discover novel intellectual property and potentially better compounds, medicinal chemists often replace core parts of the molecule with structurally different but functionally similar groups (bioisosteres). The indole ring could be replaced by other heterocycles like benzofuran or indazole, while the ether linkage could be replaced with alternatives such as an amine or amide bridge.

Below is a table illustrating potential sites for SAR exploration on the this compound scaffold.

| Position | R Group | Potential Modifications | Desired Outcome |

| Indole N-1 | R1 | H, Alkyl, Aryl, Acyl | Modulate potency, cell permeability, and metabolic stability. |

| Indole C-2, C-3 | R2, R3 | H, Halogens, Small alkyls | Explore interactions with target protein; modulate electronic properties. |

| Phenoxy Ring | R4 | H, Halogens, CN, OMe, CF3 | Fine-tune potency, selectivity, and pharmacokinetic properties. |

| Ether Linkage | -O- | -S-, -NH-, -CH2O- | Investigate the importance of the ether oxygen for activity; alter bond angles and flexibility. |

Integration of High-Throughput Screening and Combinatorial Chemistry in this compound Research

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.govyoutube.com When combined with combinatorial chemistry—a method for rapidly synthesizing large numbers of different but structurally related molecules (a "library")—it becomes a powerful engine for drug discovery.

For the this compound scaffold, this approach would involve:

Library Design: A combinatorial library would be designed around the core scaffold. This could involve using a key intermediate, such as 5-hydroxy-1H-indole, and reacting it with a diverse collection of substituted phenylboronic acids (via a copper-catalyzed coupling reaction) or other aromatic partners. Further diversity could be introduced by functionalizing the indole nitrogen.

Automated Synthesis: The designed library would be synthesized using automated, parallel synthesis techniques, enabling the rapid creation of hundreds or thousands of unique analogues.

High-Throughput Screening: The resulting compound library would be screened against a panel of biological targets, such as protein kinases, G-protein coupled receptors (GPCRs), or ion channels, for which indole derivatives have shown activity. researchgate.net HTS assays are typically miniaturized and automated, using readouts like fluorescence, luminescence, or absorbance to measure the compound's effect. nih.govfrontiersin.org The hits from this screen would then become the starting points for the hit-to-lead optimization process described above.

Emerging Technologies and Methodologies for In-Depth Investigation of this compound's Biological Activity

Beyond initial screening, a suite of advanced technologies is crucial for deeply characterizing the biological activity and mechanism of action of promising compounds derived from the this compound scaffold.

In Silico and Computational Methods: Before synthesis, virtual screening and molecular docking can predict how analogues might bind to a target protein, helping to prioritize which compounds to make. nih.gov Molecular dynamics simulations can further explore the stability of the compound in the binding pocket and provide insights into the energetic contributions of specific interactions.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for determining the three-dimensional structure of a compound bound to its protein target. This provides a precise, atomic-level map of the interaction, which is invaluable for guiding further rational design of more potent and selective molecules. universiteitleiden.nl

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays can directly measure the binding affinity and kinetics of a compound to its target protein, providing quantitative data to guide SAR studies.

Phenotypic Screening and High-Content Imaging: Instead of screening against an isolated target, phenotypic screening assesses the effect of compounds on whole cells or organisms. High-content imaging uses automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, or other complex cellular phenotypes, offering a broader view of a compound's biological effects.

Interdisciplinary Approaches and Collaborative Research Prospects for this compound Studies

The successful development of a novel chemical scaffold like this compound from a conceptual starting point to a validated chemical probe or preclinical candidate requires a highly integrated, interdisciplinary approach. Future research in this area will depend on seamless collaboration between experts in several fields:

Medicinal and Synthetic Chemists: To design and execute efficient synthetic routes for the creation of diverse analogue libraries and to iteratively refine the structure based on biological data.

Cell and Molecular Biologists: To develop and validate relevant biological assays, investigate the cellular pathways affected by the compounds, and elucidate the mechanism of action.

Pharmacologists: To characterize the compound's effects in cellular and animal models, establishing its potential therapeutic utility. universiteitleiden.nl

Structural Biologists: To provide atomic-level insights into the compound-target interactions through crystallography and other structural techniques.

Computational Chemists and Bioinformaticians: To build predictive models, analyze large datasets from HTS, and guide the drug design process through simulation and data analysis. nih.gov

The exploration of the this compound scaffold holds considerable promise. Through the strategic application of modern drug discovery technologies and a collaborative, interdisciplinary research model, this compound and its derivatives could yield novel chemical probes to dissect complex biology and lead to the development of next-generation therapeutic agents.

Q & A

Q. What are the most reliable synthetic routes for 5-(4-methylphenoxy)-1H-indole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or click chemistry . For Suzuki coupling, dissolve the indole precursor (e.g., 5-bromo-1H-indole) in DMF, add 4-methylphenylboronic acid (1:1 molar ratio), Pd(PPh₃)₄ catalyst (2 mol%), and Cs₂CO₃ base (2 eq.). React under N₂ at 100°C for 4 hours. Purify via silica gel chromatography (70:30 EtOAc/hexane) . For click chemistry, use CuI-catalyzed azide-alkyne cycloaddition: react 3-(2-azidoethyl)-1H-indole with 4-methylphenol-derived alkynes in PEG-400/DMF (12 hours, RT). Optimize yields by adjusting solvent polarity (e.g., PEG-400 enhances reaction efficiency) and catalyst loading (1–5 mol% CuI) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm substituent positions and integration ratios. For example, the methoxy group in similar compounds shows a singlet at δ ~3.8 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion). TLC (Rf ~0.2–0.3 in EtOAc/hexane) and HPLC (>95% purity) ensure purity. Cross-validate with FT-IR for functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare experimental data with density functional theory (DFT)-calculated shifts (e.g., using B3LYP/6-31G* basis set). If contradictions persist, recrystallize the compound (e.g., using EtOAc/hexane) and reacquire spectra to rule out impurities .

Q. What strategies are effective for improving the solubility of this compound in biological assays?

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodological Answer : Synthesize analogs by varying substituents (e.g., halogens, methoxy groups) at positions 3, 4, or 6 of the indole ring. Use Suzuki coupling for aryl modifications or alkylation for side-chain additions. Test derivatives for biological activity (e.g., antioxidant or antiproliferative assays). Compare activities to identify critical functional groups (e.g., 6-hydroxy analogs in showed enhanced enzyme inhibition) .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?